molecular formula C13H10O4S B15202233 2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid

2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid

Cat. No.: B15202233
M. Wt: 262.28 g/mol
InChI Key: TYFMETTXCQHZFK-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a methoxybenzoyl group attached to the second position of the thiophene ring and a carboxylic acid group at the third position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-methoxybenzoyl chloride with thiophene-3-carboxylic acid in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Another approach involves the use of a Friedel-Crafts acylation reaction, where thiophene is acylated with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its anti-cancer properties.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxybenzoyl)thiophene-2-carboxylic acid
  • 3-(2-Methoxybenzoyl)thiophene-2-carboxylic acid
  • 2-(2-Methoxybenzoyl)thiophene-4-carboxylic acid

Uniqueness

2-(2-Methoxybenzoyl)thiophene-3-carboxylic acid is unique due to the specific positioning of the methoxybenzoyl and carboxylic acid groups on the thiophene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and other thiophene derivatives.

Properties

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

2-(2-methoxybenzoyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C13H10O4S/c1-17-10-5-3-2-4-8(10)11(14)12-9(13(15)16)6-7-18-12/h2-7H,1H3,(H,15,16)

InChI Key

TYFMETTXCQHZFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=C(C=CS2)C(=O)O

Origin of Product

United States

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